molecular formula C21H24N6O3S B2681049 4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920461-14-9

4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2681049
CAS No.: 920461-14-9
M. Wt: 440.52
InChI Key: BWNCEUMYZKVFBC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide ( 920461-14-9) is a synthetic small molecule with a molecular formula of C21H24N6O3S and a molecular weight of 440.5 g/mol . This compound features a benzamide core strategically functionalized with both a piperidine-1-sulfonyl group and a (1-(p-tolyl)-1H-tetrazol-5-yl)methyl substituent. The N-acyl sulfonamide moiety is of significant interest in modern medicinal chemistry, as it is recognized as a stable bioisostere of carboxylic acids, capable of influencing a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . Compounds incorporating tetrazole rings, such as the one in this molecule, are known to mimic carboxylic acids and can contribute to enhanced pharmacokinetic properties and increased resistance to enzymatic degradation. Furthermore, the piperidine sulfonamide structure is a privileged scaffold found in compounds investigated for various biological activities. Research into structurally related sulfonamide derivatives has shown potential in modulating novel therapeutic pathways, including the induction of ferroptosis in tumor cells via mechanisms such as the KEAP1-NRF2-GPX4 axis . This reagent is provided for research purposes only and is intended for use by qualified professionals in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-16-5-9-18(10-6-16)27-20(23-24-25-27)15-22-21(28)17-7-11-19(12-8-17)31(29,30)26-13-3-2-4-14-26/h5-12H,2-4,13-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNCEUMYZKVFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with p-tolyl isocyanate under controlled conditions.

    Introduction of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group is introduced via sulfonylation of the benzamide core using piperidine and a sulfonyl chloride reagent.

    Attachment of the Tetrazolylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related molecules (Table 1) based on substituents, receptor targets, and binding affinities.

Compound Name / ID Key Structural Features Target Receptor Binding Affinity Pharmacokinetic Notes
4-(Piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Benzamide + piperidinylsulfonyl + p-tolyltetrazole Likely GPCR (e.g., GLP-1) Not reported Enhanced solubility via sulfonyl group
trans-4-[[9-tert-Butyl-2-oxo-3-(p-tolyl)-1,3-diazaspiro[5.5]undecan-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide Benzamide + spirodiazaspiro + tetrazole GLP-1 receptor Micromolar (µM) Bulky spiro group may reduce bioavailability
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Benzamide + piperidinylsulfonyl + fluorobenzothiazole + dimethylaminoethyl Unspecified Not reported Increased basicity improves absorption
Losartan Imidazole + biphenyltetrazole Angiotensin II (AT1) Nanomolar (nM) Tetrazole as carboxylate bioisostere

Key Findings:

Tetrazole as a Bioisostere : The tetrazole group in the main compound and losartan serves as a carboxylic acid replacement, critical for ionic interactions with receptors. However, losartan’s tetrazole is part of a biphenyl system targeting angiotensin receptors, whereas the main compound’s p-tolyltetrazole may favor GPCRs like GLP-1 .

Sulfonyl vs. Spiro Substituents : The piperidinylsulfonyl group in the main compound likely improves solubility compared to the hydrophobic spirodiazaspiro group in the GLP-1-targeting analog . This could enhance oral bioavailability.

Research Implications:

  • Receptor Specificity : The main compound’s combination of piperidinylsulfonyl and p-tolyltetrazole may balance receptor affinity and metabolic stability, but in vitro assays are needed to confirm target engagement.
  • Synthetic Optimization : highlights nitration and cyclization methods for tetrazole synthesis , which could inform scalable production of the main compound.

Biological Activity

4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, a compound with the CAS number 920461-14-9, is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure combines a piperidinyl sulfonamide with a tetrazole moiety, suggesting various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O3SC_{21}H_{24}N_{6}O_{3}S, with a molecular weight of 440.5 g/mol. The compound features a sulfonamide linkage, which is often associated with biological activity due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC21H24N6O3S
Molecular Weight440.5 g/mol
CAS Number920461-14-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidin-1-ylsulfonyl group is likely to facilitate binding to active sites, while the benzamide core contributes to the overall stability and specificity of the interactions.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamides, including compounds similar to this compound, exhibit significant antitumor properties. For instance, research on related compounds demonstrated their ability to inhibit tumor cell proliferation and migration, triggering ferroptosis in cancer cells through modulation of the KEAP1-NRF2-GPX4 axis .

Case Study:
A study investigating the effects of related compounds showed that treatment led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in tumor cells, indicating oxidative stress as a mechanism for inducing cell death .

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, which can play roles in various physiological processes including tumor growth and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the benzamide or piperidine rings can significantly affect potency and selectivity against biological targets. For example, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to target enzymes or receptors.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
4-(piperidin-1-ylsulfonyl)-N-(phenyl)benzamideModerate antitumor effects
4-(morpholin-1-ylsulfonyl)-N-(p-tolyl)benzamideAntimicrobial properties
4-(pyrrolidin-1-ylsulfonyl)-N-(p-tolyl)benzamidePotential anti-inflammatory

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